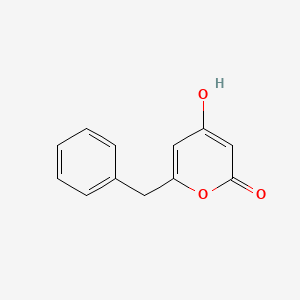
6-Benzyl-4-hydroxy-2H-pyran-2-one
Overview
Description
Synthesis Analysis
The synthesis of various derivatives of 4-hydroxy-2H-pyran-2-one has been explored through different reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . Another study reports the synthesis of 6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)pyrano[3,2-b]pyran-4(8H)-ones using a one-pot three-component reaction in the presence of nano-silica sulfuric acid . A stereoselective synthesis approach for a dihydro-2H-pyran-2-one derivative utilizes cross-metathesis and lactonization as key steps . Additionally, a solvent-free synthesis method has been developed for 3-benzylpyrano[3,2-c]pyran-2,5-diones using a tandem reaction of 4-hydroxy-6-methyl-pyran-2-one with Baylis-Hillman adduct acetates . Lastly, a one-pot, four-component condensation reaction has been employed to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by the presence of the 4-hydroxy-2H-pyran-2-one core, which is modified through various reactions to introduce different functional groups and heterocyclic systems. The presence of aryl, benzylidene, and sulfonyl groups, as well as fused pyran and pyridine rings, are notable features in these molecules . The stereochemistry of certain derivatives is also controlled, as seen in the synthesis of a (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one, where specific stereoisomers are obtained .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are diverse and include condensation, cross-metathesis, Wittig olefination, and lactonization . The use of catalysts such as nano-silica sulfuric acid and bases like Et3N under solvent-free conditions has been reported to improve yields and simplify the reaction processes . The reactions often result in the formation of fused ring systems and the introduction of various substituents at different positions on the core structure.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the synthesized 4-hydroxy-2H-pyran-2-one derivatives are not detailed in the provided data, the introduction of different substituents and the formation of fused ring systems are likely to influence properties such as solubility, melting point, and reactivity. The presence of hydroxy groups and the potential for hydrogen bonding can affect the compounds' solubility in various solvents. The steric and electronic effects of the substituents may also play a role in the reactivity of these molecules towards further chemical transformations.
Scientific Research Applications
Plant Growth Inhibitory Activity
6-Benzyl-4-hydroxy-2H-pyran-2-one derivatives have been studied for their plant growth inhibitory activity. A specific study found that certain derivatives of 5,6-dihydro-2H-pyran-2-one exhibited significant plant growth inhibitory activity against Italian ryegrass, with the introduction of a small electron withdrawing atom at the 4-position of the benzene ring enhancing the activity (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).
Synthesis and Reactivity
6-Benzyl-4-hydroxy-2H-pyran-2-one has been utilized in various synthetic pathways. For instance, an efficient synthesis method for certain derivatives using a multi-component approach was described, which is significant for creating complex chemical structures (Bade & Vedula, 2015). Additionally, a stereoselective synthesis method involving olefin cross-metathesis and other steps was reported, highlighting its versatility in chemical synthesis (Krishna & Srinivas, 2007).
Antimicrobial Properties
Some derivatives of 6-Benzyl-4-hydroxy-2H-pyran-2-one have demonstrated antimicrobial properties. A study highlighted the synthesis of several derivatives that were beneficial against gram-positive bacteria. Specific substituents at certain positions in the molecule were found to enhance antibacterial activity (Georgiadis, Couladouros, & Delitheos, 1992).
Green Chemistry Applications
In the field of green chemistry, novel derivatives of 6-Benzyl-4-hydroxy-2H-pyran-2-one were synthesized using environmentally friendly methods. For example, a synthesis involving nano-silica sulfuric acid as a catalyst was reported, which aligns with sustainable chemistry practices (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
HIV-1 Protease Inhibition
One intriguing application of 6-Benzyl-4-hydroxy-2H-pyran-2-one derivatives is in HIV-1 protease inhibition. A study found that certain nonpeptide compounds, which include a pyran-2-one group, were effective low micromolar inhibitors of HIV-1 protease (Tummino, Ferguson, Hupe, & Hupe, 1994).
Mechanism of Action
Target of Action
6-Benzyl-4-hydroxy-2H-pyran-2-one is a derivative of 4-Hydroxy-2-pyrones, which are widespread in nature and possess versatile bioactivity . One intriguing application of 6-Benzyl-4-hydroxy-2H-pyran-2-one derivatives is in HIV-1 protease inhibition.
Mode of Action
It is known that 4-hydroxy-2-pyrones, the parent compounds, are polyfunctional molecules that bear several electrophilic and nucleophilic centers that determine their application in organic synthesis .
Biochemical Pathways
The biosynthetic paths of the pyrones, including 6-Benzyl-4-hydroxy-2H-pyran-2-one, are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .
Result of Action
Action Environment
Future Directions
The future directions for the study of 6-Benzyl-4-hydroxy-2H-pyran-2-one could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields. The compound’s potential as a biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products could also be explored .
properties
IUPAC Name |
6-benzyl-4-hydroxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-11(15-12(14)8-10)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODZRQMPPSEWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715845 | |
| Record name | 6-Benzyl-4-hydroxy-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-4-hydroxy-2H-pyran-2-one | |
CAS RN |
50607-34-6 | |
| Record name | 6-Benzyl-4-hydroxy-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



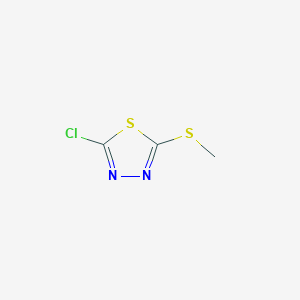
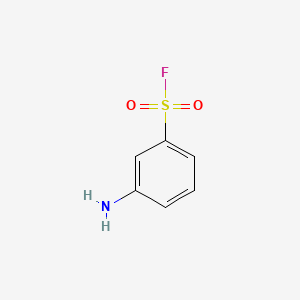
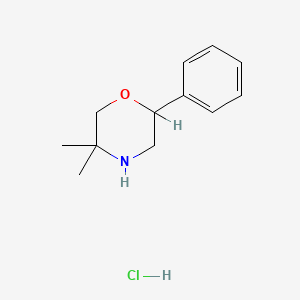
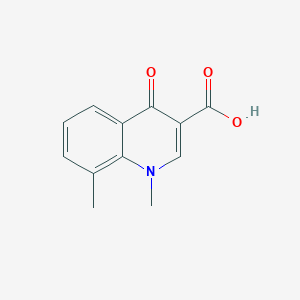
![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)
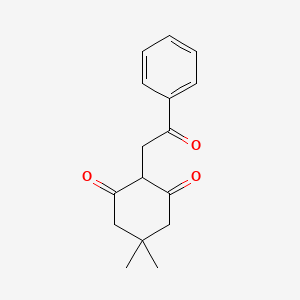




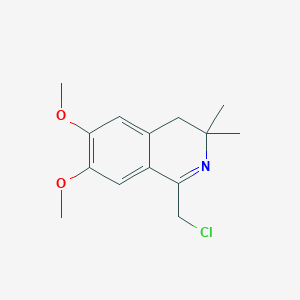
![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)
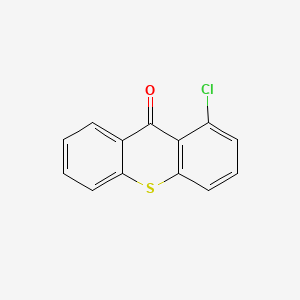
![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)